molecular formula C21H12ClF3N2 B2702287 (Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile CAS No. 2063780-86-7

(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile

Cat. No.: B2702287
CAS No.: 2063780-86-7
M. Wt: 384.79
InChI Key: KFQGFPOMDIMWEA-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile is a useful research compound. Its molecular formula is C21H12ClF3N2 and its molecular weight is 384.79. The purity is usually 95%.
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Scientific Research Applications

Photocatalytic Hydrogen Production

A study by Wang et al. (2017) utilized a zinc porphyrin derivative, similar in structure to (Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile, to sensitize graphitic carbon nitride for visible-light-driven photocatalytic H2 production. This highlights its potential in renewable energy applications, particularly in the field of sustainable hydrogen production (Wang et al., 2017).

Dual Complexation Behavior in Chemistry

Lee et al. (2014) investigated terpyridine–triarylborane conjugates for their dual complexation behavior toward Zn(II) cation and fluoride anion. This demonstrates the compound's relevance in complexation studies, potentially offering insights into novel coordination chemistry (Lee et al., 2014).

Anticancer, Antitubercular, and Antimicrobial Activities

Popat et al. (2005) explored the biological activities of cyanopyrans and cyanopyridines derived from similar compounds. Their research suggests potential therapeutic applications, particularly in developing treatments for cancer, tuberculosis, and microbial infections (Popat et al., 2005).

Conformational and Molecular Structures in Photophysics

Percino et al. (2016) conducted a study on the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, which have a similar structure to the compound . This research is significant in understanding the photophysical properties and frontier orbitals of such compounds (Percino et al., 2016).

Optical Properties and Molecular Packing

Another study by Percino et al. (2014) on polymorphs of similar compounds emphasizes the importance of molecular packing and intermolecular interactions in understanding the optical properties of these materials. This has implications for the design and development of new optical materials (Percino et al., 2014).

Luminescent Metal-Organic Frameworks

Tao et al. (2017) designed a luminescent metal-organic framework using a compound akin to this compound. This showcases the potential of such compounds in the development of sensitive and efficient detectors for pesticides (Tao et al., 2017).

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2/c22-19-8-5-15(6-9-19)17(12-26)11-14-1-3-16(4-2-14)20-10-7-18(13-27-20)21(23,24)25/h1-11,13H/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQGFPOMDIMWEA-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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